Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate (CAS 85-91-6) is an ester derivative of anthranilic acid, commonly used as a flavor and fragrance intermediate. It exhibits a fruity, grape-like aroma, making it valuable in the production of artificial flavorings for food, beverages, and confectionery. The compound is also employed in perfumery for its sweet, floral notes. Its chemical stability and compatibility with other ingredients enhance its utility in formulations. Methyl N-methylanthranilate is synthesized via esterification, ensuring high purity and consistent quality. Its low volatility and mild toxicity profile make it suitable for controlled applications in industrial and consumer products.
Methyl N-methylanthranilate structure
Methyl N-methylanthranilate structure
Product Name:Methyl N-methylanthranilate
CAS No:85-91-6
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00017183
CID:34364
PubChem ID:6826
Update Time:2025-05-20

Methyl N-methylanthranilate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(methylamino)benzoate
    • Methyl N-methylanthranilate
    • Dimethyl Anthranilate
    • Methyl 2-methylaminobenzoate
    • N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate
    • 2,6-Dimethoxyphenol
    • N-Methylanthranilic Acid Methyl Ester
    • N-Methyl-2-aminobenzoic Acid Methyl Ester
    • Methyl N-Methyl-2-aminobenzoate
    • Methyl methylaminobenzoate
    • Methyl methanthranilate
    • Methyl methylanthranilate
    • Benzoic acid, 2-(methylamino)-, methyl ester
    • 2-Methylaminomethyl benzoate
    • Methyl N-methyl anthranilate
    • N-Methylanthranilic acid, methyl ester
    • Methyl o-(methylamino)benzoate
    • Methyl N-methyl-o-anthranilate
    • Methyl-N-methylanthranilate
    • 2-Methylaminobenzoic acid methyl ester
    • Anthranilic acid, N-methyl-, methy
    • Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)
    • 2-(Methylamino)benzoic acid methyl ester
    • NSC 9406
    • MDL: MFCD00017183
    • Inchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
    • InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC)=CC=CC=1)OC
    • BRN: 607217

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • Molecular Weight: 165.19
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: It is a colorless to yellowish liquid with fluorescence. With orange like aroma and floral fragrance
  • Density: 1.126 g/mL at 25 °C(lit.)
  • Melting Point: 17-19 °C (lit.)
  • Boiling Point: 255°C
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.579(lit.)
    n20/D 1.580
  • PH: 7-8 (H2O, 20℃)
  • Solubility: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.
  • PSA: 38.33000
  • LogP: 1.58790
  • Odor: ORANGE & MANDARIN-PEEL-LIKE ODOR
  • Refractive Index: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C
  • FEMA: 2718 | METHYL N-METHYLANTHRANILATE
  • Solubility: It is almost insoluble in glycerol and water, slightly soluble in propylene glycol, and soluble in most non-volatile oil, volatile oil, mineral oil, ethanol and benzyl benzoate.

Methyl N-methylanthranilate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S36/37/39-S22
  • RTECS:CB3500000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Cold storage (approximately 4 C)

Methyl N-methylanthranilate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl N-methylanthranilate Pricemore >>

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Methyl N-methylanthranilate Production Method

Production Method 1

Reaction Conditions
1.1 overnight, rt
Reference
Synthesis and bioactivity evaluation of anthranilic diamide derivatives as green potential insecticides
Liu, Zhiqiang; et al, Progress in Environmental Science and Technology, 2011, 3, 105-108

Production Method 2

Reaction Conditions
Reference
Reactions of anthranilium salts with nucleophiles: adduct formation and rearrangement
Vander Meer, Robert K.; et al, Journal of Organic Chemistry, 1984, 49(18), 3373-7

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Methanol ,  Acetonitrile ;  1 h, rt
Reference
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, 100 °C
1.2 Reagents: Water
Reference
Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines
Liu, Xingfeng; et al, Organic Letters, 2023, 25(5), 726-731

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  10 min, rt
1.2 16 h, 45 °C; 45 °C → rt
1.3 Reagents: Water ;  20 min, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Reference
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  6 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Production Method 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Reference
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Production Method 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Cheng, Yih-Dih; et al, Organic & Biomolecular Chemistry, 2011, 9(20), 7113-7125

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine ,  Cupric acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 rt; 4.5 h, reflux
Reference
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2
Gonzalez, Israel; et al, Organic Letters, 2009, 11(8), 1677-1680

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: 1,4-Dioxane ,  Water ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Reference
The effect of hydrogen bond on Bronsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins
Li, Ting-Ting; et al, Tetrahedron, 2015, 71(38), 7003-7009

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 23 °C
1.2 Reagents: Sodium borohydride ;  2 - 12 h, 60 °C
Reference
Photocatalytic para-Selective C-H Functionalization of Anilines with Diazomalonates
Karmakar, Ujjwal; et al, Organic Letters, 2022, 24(33), 6137-6141

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Palladium diacetate ,  Potassium iodide Solvents: Dimethylformamide ;  13 h, 100 °C
Reference
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt
1.3 Reagents: Water
Reference
Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives as antimicrobial agents
Ji, Qing-Gang; et al, Medicinal Chemistry Research, 2014, 23(5), 2169-2177

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Water ;  24 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Reference
Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group
Dong, Jiawei; et al, Journal of Organic Chemistry, 2015, 80(24), 12588-12593

Production Method 16

Reaction Conditions
Reference
Studies on lactam acetals. Part V. Use in N-, O- and S-alkylations and esterification
Singh, Jujhar; et al, Indian Journal of Chemistry, 1981, (7), 596-7

Production Method 17

Reaction Conditions
Reference
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Production Method 18

Reaction Conditions
Reference
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Production Method 19

Reaction Conditions
Reference
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  50 °C
Reference
Chemoselectivity for Alkene Cleavage by Palladium-Catalyzed Intramolecular Diazo Group Transfer from Azide to Alkene
Frost, Grant B. ; et al, Chemistry - A European Journal, 2019, 25(7), 1727-1732

Methyl N-methylanthranilate Raw materials

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85-91-6)Methyl 2-(methylamino)benzoate
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
Gold Member
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(CAS:85-91-6)Methyl N-methylanthranilate
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Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):186.0
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Methyl N-methylanthranilate Related Literature

Additional information on Methyl N-methylanthranilate

Methyl N-methylanthranilate (CAS No. 85-91-6): An Overview of Its Properties, Applications, and Recent Research

Methyl N-methylanthranilate (CAS No. 85-91-6) is a versatile organic compound that has gained significant attention in various fields, including pharmaceuticals, fragrances, and flavor chemistry. This compound is characterized by its distinct aromatic properties and its potential for use in a wide range of applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to Methyl N-methylanthranilate.

Methyl N-methylanthranilate is a derivative of anthranilic acid, which is an important building block in the synthesis of various biologically active compounds. The molecular formula of Methyl N-methylanthranilate is C10H11NO2, and it has a molecular weight of 177.20 g/mol. The compound features a benzene ring with an amide group and a methyl ester group, contributing to its unique chemical properties.

In terms of physical properties, Methyl N-methylanthranilate is a colorless to pale yellow liquid at room temperature. It has a characteristic fruity and floral aroma, making it a valuable component in the fragrance industry. The compound is soluble in most organic solvents but has limited solubility in water. Its boiling point is around 270°C at atmospheric pressure, and it has a density of approximately 1.08 g/cm³.

The synthesis of Methyl N-methylanthranilate can be achieved through several methods. One common approach involves the reaction of anthranilic acid with methyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. Another method involves the condensation of anthranilic acid with methylamine followed by esterification with methanol. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.

In the pharmaceutical industry, Methyl N-methylanthranilate has shown promise as an intermediate in the synthesis of various drugs. Recent research has focused on its potential as a precursor for the development of novel analgesics and anti-inflammatory agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl N-methylanthranilate exhibited significant anti-inflammatory activity in vitro and in vivo models. These findings suggest that further exploration of this compound could lead to the discovery of new therapeutic agents.

Beyond pharmaceutical applications, Methyl N-methylanthranilate is widely used in the fragrance and flavor industries due to its pleasant aroma. It is commonly employed as a flavoring agent in food products, particularly in confectionery and beverages. In fragrances, it is used to create complex scent profiles that mimic natural floral scents. The compound's stability and compatibility with other ingredients make it an ideal choice for formulators looking to create high-quality products.

Recent advancements in analytical techniques have also contributed to our understanding of Methyl N-methylanthranilate. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze this compound in various matrices. These methods have improved the accuracy and reliability of quality control processes in industries where precise composition is critical.

Safety considerations are an essential aspect when handling any chemical compound. While Methyl N-methylanthranilate is generally considered safe for use in consumer products, proper handling and storage practices should be followed to ensure worker safety and product integrity. It is recommended to store the compound in tightly sealed containers away from heat sources and incompatible materials.

In conclusion, Methyl N-methylanthranilate (CAS No. 85-91-6) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and favorable physical properties make it an invaluable component in pharmaceuticals, fragrances, and flavor chemistry. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific endeavors.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-91-6)Methyl 2-(methylamino)benzoate
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Amadis Chemical Company Limited
(CAS:85-91-6)Methyl N-methylanthranilate
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